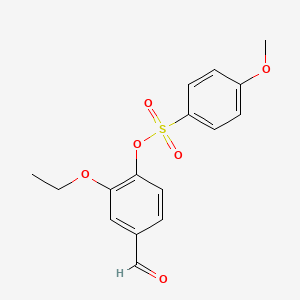

2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” is a chemical compound with the molecular formula C16H16O6S . It has an average mass of 336.360 Da and a monoisotopic mass of 336.066772 Da .

Synthesis Analysis

The compound can be synthesized through a series of chemical reactions. For instance, a biologically active 1,2,4-triazole Schiff base can be obtained through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate .Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be analyzed using various spectroscopic techniques. The vibrational frequencies, thermodynamic parameters, Mulliken atomic charges, and other molecular characteristics can be determined via optimized structural parameters .Chemical Reactions Analysis

The chemical reactivity of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be studied through various chemical reactions. For example, it can be involved in the synthesis of a novel 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM) compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be analyzed using various techniques. For instance, its melting point is between 103-104 degrees Celsius .Scientific Research Applications

Noncovalent Interactions in Supramolecular Structures

Research has shown that 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate, along with similar compounds, plays a significant role in the study of noncovalent interactions in supramolecular architectures. These interactions, including halogen-bonding, are crucial for understanding and rationalizing solid-state crystal structures. Such studies have utilized density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces to analyze these interactions, confirming their relevance and stabilizing nature (Andleeb et al., 2018).

Intramolecular Nucleophilic Catalysis

In another research, methanolysis of derivatives of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate was studied, providing evidence for the catalytic involvement of the neighboring aldehyde carbonyl group. This research contributes to understanding the mechanisms of intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar et al., 1997).

Potential Anti-HBV Agents

A significant application in the field of medicine is the development of paeonol-phenylsulfonyl derivatives from 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate for treating Hepatitis B virus (HBV) infections. Research in this area has led to the identification of compounds with potent antiviral effects against HBV, contributing valuable information to the development of antiviral medicines (Huang et al., 2016).

Monitoring Aldol Reactions

In the field of organic chemistry, a fluorogenic aldehyde derivative of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has been developed for monitoring the progress of aldol reactions. This compound increases fluorescence upon reaction, aiding in the study and screening of aldol catalysts and evaluation of reaction conditions (Guo & Tanaka, 2009).

Creation of Covalent Organic Frameworks

In materials science, 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has contributed to the creation of new covalent organic frameworks (COFs) with hydrazone linkages. These COFs are highly crystalline, displaying excellent chemical and thermal stability, and are permanently porous. Such materials expand the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6S/c1-3-21-16-10-12(11-17)4-9-15(16)22-23(18,19)14-7-5-13(20-2)6-8-14/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDHLFBNCGPBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)

![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)

![4-[2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2643734.png)

![2-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2643737.png)

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)